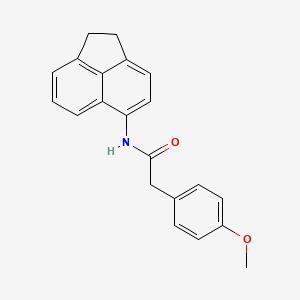
3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves multicomponent reactions, where components such as 2-amino 5-H[1,3,4]thiadiazol, aromatic aldehydes, and acetamide are condensed in the presence of catalysts like benzene sulphonamide dibromide and solvents such as toluene to afford the desired products with significant yields (Moradivalikboni et al., 2014). Microwave-assisted synthesis methods have also been employed for efficient and rapid synthesis of thiadiazole and benzamide derivatives (Tiwari et al., 2017).
Molecular Structure Analysis
Molecular docking and structural analyses have been performed to understand the interactions and stability of thiadiazole derivatives. Studies on the molecular docking of thiadiazole compounds with enzymes like dihydrofolate reductase (DHFR) have shown potential inhibitory actions, indicating specific molecular interactions that could explain their biological activities (Pavlova et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,3,4-thiadiazole derivatives are characterized by their participation in various chemical reactions. These compounds have been used as intermediates in the synthesis of more complex molecules, demonstrating versatile reactivity due to the thiadiazole moiety (Xin-qi, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are often determined through experimental methods including X-ray crystallography. These analyses provide insights into the stability and molecular geometry of the compounds, which are crucial for understanding their behavior in various solvents and conditions (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the thiadiazole moiety. These properties are essential for designing compounds with desired biological or chemical activities. Studies have focused on understanding the electron distribution within these molecules and how it affects their reactivity and interactions with biological targets (Yadav & Ballabh, 2020).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
The chemical structure related to 3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide shows potential applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzamide derivatives, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make it a candidate for Type II photosensitizers in photodynamic therapy, suggesting a pathway for cancer treatment through light-activated therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Compounds with structures similar to this compound have been explored for their antimicrobial and antifungal properties. Research on benzamide derivatives has revealed significant antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents. Such studies are crucial for identifying new therapeutic agents in the fight against resistant strains of bacteria and fungi (Priya et al., 2006).
Anticancer Properties
Another area of research involves evaluating the anticancer activities of benzamide derivatives. Studies have synthesized various benzamide compounds and tested them against different cancer cell lines, revealing moderate to good inhibitory activities. This suggests that compounds structurally related to this compound could be explored further as potential anticancer agents, contributing to the development of new chemotherapy drugs (Kamal et al., 2011).
Antioxidant Activity
Compounds derived from or related to this compound have also been investigated for their antioxidant activities. The antioxidant properties are essential for protecting cells from oxidative damage, which is a contributing factor to various chronic diseases, including cancer and neurodegenerative disorders. A study on new benzamide derivatives isolated from endophytic Streptomyces highlighted their potential antioxidant activities, indicating the therapeutic potential of such compounds (Yang et al., 2015).
Wirkmechanismus
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Thiadiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit replication of both bacterial and cancer cells .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models .
Action Environment
The nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is known to influence their activity .
Zukünftige Richtungen
The future directions for “3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” and similar compounds involve further exploration of their potential as antitumor agents . There is a need for more research to fully understand their mechanisms of action and to optimize their synthesis for potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)14(20)17-16-18-15(22-19-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQRXVIOYOGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

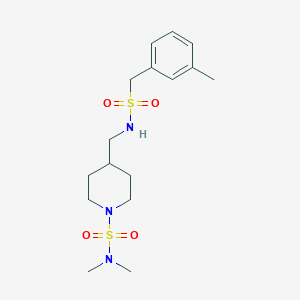
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
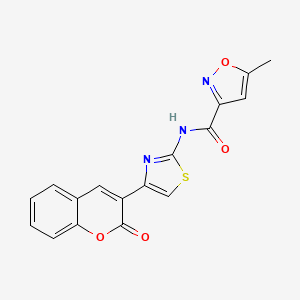
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

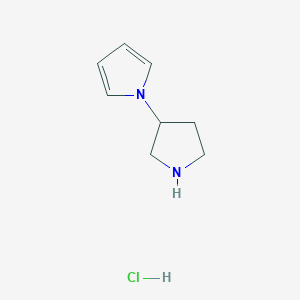
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)
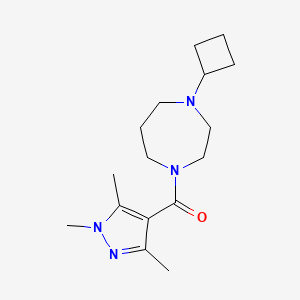
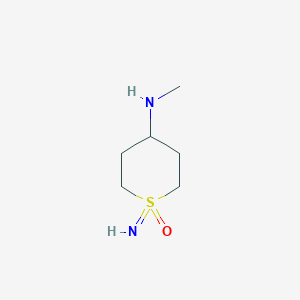
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)
